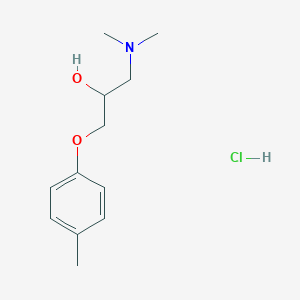

2-(Dimethylamino)-3,4-difluorobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

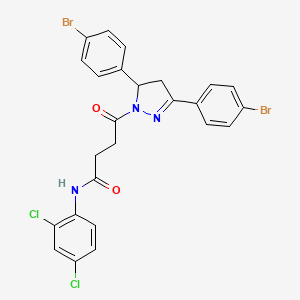

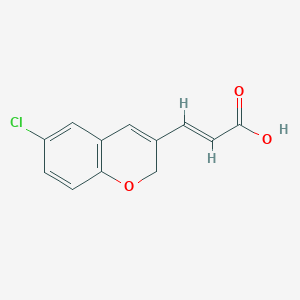

“2-(Dimethylamino)-3,4-difluorobenzaldehyde” is a chemical compound that contains a benzaldehyde group, which is a type of aromatic aldehyde, and a dimethylamino group, which is a type of amine. The “3,4-difluoro” indicates that there are two fluorine atoms attached to the third and fourth carbon atoms of the benzene ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the dimethylamino group could make it a base, while the aldehyde group could make it reactive with nucleophiles .

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

- Synthesis of Carbene Complexes : A study by Özdemir et al. (2001) describes the synthesis of a water-soluble carbene complex from 4-dimethylaminobenzaldehyde, which was utilized as a catalyst for the synthesis of 2,3-dimethylfuran, showcasing the compound's application in enhancing catalytic reactions and synthesis efficiency (Özdemir et al., 2001).

Organocatalysis

- Enantioselective Aldol Reactions : Xu et al. (2008) demonstrated the use of dimethylamino substituted calix[4]arene derivatives as bifunctional organocatalysts for promoting enantioselective aldol reactions, highlighting the role of dimethylamino groups in stereoselective synthesis (Xu et al., 2008).

Molecular Modeling and Crystallography

- Synthesis and Modeling of Thiochroman-4-one Derivatives : Research by Urdaneta et al. (2019) involved the synthesis of 3-(4-(Dimethylamino)benzylidene)thiochroman-4-one and its geometrical isomers, employing molecular modeling to investigate the compound's structure, which could have implications in material science and molecular engineering (Urdaneta et al., 2019).

Spectroscopy and Sensing

- Fluorescent Properties of Bodipy Dyes : Bura et al. (2011) developed highly substituted Bodipy dyes with dimethylamino substituents, demonstrating how these dyes' fluorescent properties can be tuned by altering the dimethylamino groups, suggesting applications in sensing and imaging (Bura et al., 2011).

Antibacterial Applications

- Hydrazone Compounds with Antibacterial Activities : A study by He and Xue (2021) on hydrazone compounds derived from 4-dimethylaminobenzohydrazide and 4-dimethylaminobenzaldehyde revealed significant antibacterial activities, showcasing potential applications in developing new antimicrobial agents (He & Xue, 2021).

Mécanisme D'action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on the intended use of “2-(Dimethylamino)-3,4-difluorobenzaldehyde”, it’s hard to provide a detailed analysis .

Orientations Futures

The future directions for research on “2-(Dimethylamino)-3,4-difluorobenzaldehyde” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Propriétés

IUPAC Name |

2-(dimethylamino)-3,4-difluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c1-12(2)9-6(5-13)3-4-7(10)8(9)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFAYSLTRYEWHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B2719960.png)

![1-[(2-Phenylbenzimidazol-1-yl)methyl]benzotriazole](/img/structure/B2719962.png)

methanone](/img/structure/B2719967.png)

![1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2719971.png)

![(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2719974.png)

![5-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2719975.png)